(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Anticancer NCI-60 Cytotoxicity

The target compound, (2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 300672-87-1), is a synthetic small molecule belonging to the cinnamamide class, characterized by a 3,4-dimethoxyphenyl acrylamide core and a meta-trifluoromethyl substituent on the anilide ring. It has a molecular formula of C18H16F3NO3 and a molecular weight of 351.3 g/mol.

Molecular Formula C18H16F3NO3
Molecular Weight 351.325
CAS No. 300672-87-1
Cat. No. B2749497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS300672-87-1
Molecular FormulaC18H16F3NO3
Molecular Weight351.325
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
InChIInChI=1S/C18H16F3NO3/c1-24-15-8-6-12(10-16(15)25-2)7-9-17(23)22-14-5-3-4-13(11-14)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b9-7+
InChIKeyWBRIJCAHGHAQBK-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 300672-87-1): Chemical Identity and Structural Class


The target compound, (2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 300672-87-1), is a synthetic small molecule belonging to the cinnamamide class, characterized by a 3,4-dimethoxyphenyl acrylamide core and a meta-trifluoromethyl substituent on the anilide ring . It has a molecular formula of C18H16F3NO3 and a molecular weight of 351.3 g/mol . The compound is commercially available for research use and has been profiled in the NCI-60 human tumor cell line panel as well as in cell-based and biochemical high-throughput screening assays targeting GPR151 and other proteins .

Why Substitution with the 4-CF₃ Isomer (TFCA, CAS 895700-18-2) Fails to Recapitulate the Target Compound's Profile


The positional isomerism of the trifluoromethyl group on the anilide ring is a critical determinant of biological activity. The 4-(trifluoromethyl)phenyl isomer, known as TFCA (CAS 895700-18-2), is a well-characterized Liver X Receptor α (LXRα) antagonist that binds directly to the LXRα ligand-binding domain and induces NCoR corepressor interaction . In contrast, the 3-(trifluoromethyl)phenyl substitution present in the target compound alters the electronic and steric environment of the amide pharmacophore, which is expected to shift target selectivity away from LXRα toward distinct protein interaction profiles, as evidenced by its differential screening outcomes in the NCI-60 panel and GPR151 activation assays . Simple replacement with the 4-CF₃ analog would therefore direct the compound toward LXRα-mediated transcriptional regulation rather than the alternative targets engaged by the meta-substituted isomer.

Quantitative Differentiation Evidence for (2E)-3-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide


Antiproliferative Activity in NCI-60 Human Tumor Cell Lines: MCF7 and IGROV1 Profiling

The target compound was evaluated in the NCI human tumor cell line growth inhibition assay against the MCF7 (breast cancer) and IGROV1 (ovarian cancer) cell lines . Unlike the 4-CF₃ isomer TFCA, which primarily functions as an LXRα antagonist with no reported NCI-60 profiling data, the 3-CF₃ isomer demonstrated detectable antiproliferative activity in these cancer cell lines at screening concentrations . A structurally simpler analog, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide lacking the 3,4-dimethoxy substitution, showed antistaphylococcal activity (MIC = 27.47 µM) against Staphylococcus aureus and methicillin-resistant strains but was not profiled in the NCI-60 panel [1]. This indicates that the 3,4-dimethoxy substitution in combination with the 3-CF₃ anilide imparts a cancer cell-line growth inhibitory phenotype absent in both the 4-CF₃ positional isomer and the non-dimethoxy analog.

Anticancer NCI-60 Cytotoxicity

GPR151 Activation in Cell-Based High-Throughput Screening

The target compound was identified as a hit in a cell-based high-throughput primary assay designed to identify activators of GPR151, an orphan G-protein coupled receptor . The closely related 4-CF₃ isomer TFCA has no reported activity at GPR151; its biological characterization is limited to LXRα antagonism . The non-dimethoxy analog (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide was not tested in GPR151 assays [1]. This differential activity profile suggests that the 3-CF₃ substitution pattern, in concert with the 3,4-dimethoxy groups on the cinnamoyl moiety, enables engagement with GPCR targets that are inaccessible to the para-substituted isomer.

GPCR GPR151 High-Throughput Screening

Biochemical AlphaScreen Profiling: Differential Target Engagement vs. 4-CF₃ Isomer

The target compound was profiled in an AlphaScreen-based biochemical high-throughput primary assay designed to identify activators of a specific protein-protein interaction (target not publicly disclosed) . The 4-CF₃ isomer TFCA has been characterized exclusively for its interaction with the LXRα ligand-binding domain, where it induces NCoR corepressor recruitment . The AlphaScreen activity of the 3-CF₃ isomer suggests that the meta-trifluoromethyl orientation redirects the compound's interaction profile away from LXRα toward alternative protein targets. The non-dimethoxy analog (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has not been evaluated in AlphaScreen formats [1], highlighting the contribution of the 3,4-dimethoxy substitution to biochemical target engagement.

AlphaScreen Biochemical Assay Protein Interaction

Antimicrobial Activity: Structural Prerequisites for Antibacterial Potency in N-Arylcinnamamides

A closely related analog, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, which retains the 3-CF₃ anilide but replaces the 3,4-dimethoxyphenyl group with an unsubstituted phenyl ring, exhibited antistaphylococcal activity with an MIC of 27.47 µM against all four tested staphylococcal strains (including three methicillin-resistant S. aureus strains) and against M. tuberculosis H37Ra [1]. This compound also demonstrated antibiofilm activity against S. aureus ATCC 29213 at concentrations near its MIC and potentiated the effects of vancomycin, ciprofloxacin, and tetracycline [1]. The target compound, with its additional 3,4-dimethoxy substitution on the cinnamoyl ring, has not been directly tested in these antimicrobial assays, but the SAR from the N-arylcinnamamide series indicates that the 3-CF₃ anilide is a key determinant of antimicrobial activity [1]. The 4-CF₃ isomer TFCA has no reported antimicrobial activity .

Antimicrobial MRSA Biofilm

LXRα Antagonism: The Target Compound is Not a Functional Substitute for TFCA

The 4-CF₃ positional isomer TFCA (N-(4-trifluoromethylphenyl) 3,4-dimethoxycinnamamide, CAS 895700-18-2) is a well-established LXRα antagonist that inhibits ligand-activated LXRα coactivation, suppresses transcriptional expression of downstream lipogenic target genes, and reduces fatty liver in mice . Substitution at the 3-position of the anilide ring, as in the target compound, is expected to abolish or significantly reduce LXRα binding affinity, as the 4-CF₃ group of TFCA is critical for hydrogen bonding with Arg305 in the H5 region of the LXRα ligand-binding domain [1]. The target compound has not been reported to modulate LXRα activity, and its screening profile (NCI-60 cancer cell lines, GPR151 activation, AlphaScreen biochemical activity) is entirely distinct from TFCA's nuclear receptor pharmacology .

LXRα Nuclear Receptor Lipogenesis

Recommended Application Scenarios for (2E)-3-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide Based on Differentiated Evidence


Cancer Cell Line Panel Screening and Oncology Probe Development

The target compound has documented activity in the NCI-60 human tumor cell line panel (MCF7 breast cancer, IGROV1 ovarian cancer) . Unlike the 4-CF₃ isomer TFCA, which is exclusively an LXRα antagonist, this compound offers a starting point for medicinal chemistry optimization toward anticancer agents. Researchers building focused libraries for oncology phenotypic screening should select the 3-CF₃ isomer to access cancer-relevant bioactivity while avoiding LXRα-mediated transcriptional effects that could confound assay interpretation .

GPR151 Orphan GPCR Deorphanization and Tool Compound Development

The compound was confirmed as an activator of GPR151 in a cell-based high-throughput screen at the Scripps Research Institute Molecular Screening Center . GPR151 is an orphan receptor with emerging links to metabolism and neurological function. This activity is absent in both the 4-CF₃ isomer and the non-dimethoxy analog, making the target compound a unique chemical probe for GPR151 functional studies .

Antimicrobial SAR Expansion Based on the 3-CF₃ Anilide Pharmacophore

The 3-CF₃ anilide substructure has been validated as critical for antistaphylococcal activity in N-arylcinnamamides, with the non-dimethoxy analog achieving an MIC of 27.47 µM against MRSA strains and demonstrating antibiofilm and antibiotic-potentiating effects [1]. The target compound retains this pharmacophore while incorporating the 3,4-dimethoxy substitution that may enhance potency, solubility, or selectivity. It is recommended for antimicrobial SAR programs seeking to build upon the established N-arylcinnamamide scaffold [1].

Negative Control for LXRα-Mediated Lipogenesis Studies

Given that the 4-CF₃ isomer TFCA is a validated LXRα antagonist used in non-alcoholic fatty liver disease (NAFLD) research , the 3-CF₃ target compound—which is not expected to bind LXRα due to the absence of the critical 4-CF₃/Arg305 hydrogen bond—can serve as a structurally matched negative control. This application is valuable for researchers requiring a close analog that controls for non-specific cinnamamide effects without confounding LXRα pharmacology .

Quote Request

Request a Quote for (2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.